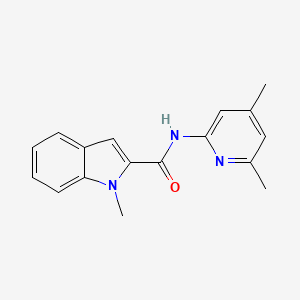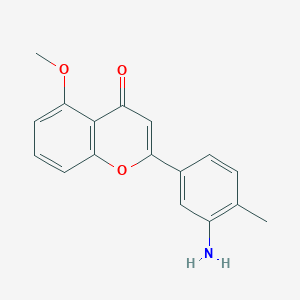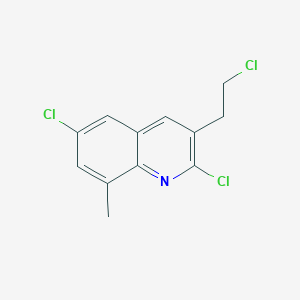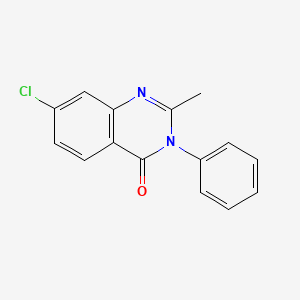
7-Chloro-2-methyl-3-phenylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-méthyl-3-phénylquinazolin-4(3H)-one est un composé hétérocyclique qui appartient à la famille des quinazolinones. Les quinazolinones sont connues pour leurs diverses activités biologiques et ont fait l'objet de nombreuses études pour leurs applications thérapeutiques potentielles. Ce composé présente un noyau quinazolinone avec un atome de chlore en position 7, un groupe méthyle en position 2 et un groupe phényle en position 3.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 7-Chloro-2-méthyl-3-phénylquinazolin-4(3H)-one implique généralement les étapes suivantes :
Matières premières : La synthèse commence avec le dérivé d'aniline approprié, tel que la 2-chloroaniline, et un aldéhyde ou une cétone approprié.
Cyclisation : Le dérivé d'aniline subit une cyclisation avec l'aldéhyde ou la cétone en présence d'un catalyseur, tel que l'acide polyphosphorique ou l'anhydride acétique, pour former le noyau quinazolinone.
Substitution : L'atome de chlore est introduit en position 7 par une réaction d'halogénation à l'aide de réactifs tels que le chlorure de thionyle ou le pentachlorure de phosphore.
Méthylation : Le groupe méthyle est introduit en position 2 à l'aide d'agents méthylants tels que l'iodure de méthyle ou le sulfate de diméthyle.
Phénylation : Le groupe phényle est introduit en position 3 par une réaction d'acylation de Friedel-Crafts à l'aide du chlorure de benzoyle et d'un catalyseur acide de Lewis tel que le chlorure d'aluminium.
Méthodes de production industrielle
La production industrielle de la 7-Chloro-2-méthyl-3-phénylquinazolin-4(3H)-one suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Des réacteurs à flux continu et des plateformes de synthèse automatisées sont souvent utilisés pour améliorer l'efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
La 7-Chloro-2-méthyl-3-phénylquinazolin-4(3H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de quinazolinone avec différents états d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le noyau quinazolinone en dérivés de dihydroquinazolinone.
Substitution : L'atome de chlore en position 7 peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium, l'hydrure de lithium et d'aluminium, et l'hydrogénation catalytique sont utilisés.
Substitution : Des nucléophiles comme les amines, les thiols et les alcoolates peuvent être utilisés pour les réactions de substitution.
Principaux produits
Oxydation : Dérivés de quinazolinone oxydés avec des degrés d'oxydation variables.
Réduction : Dérivés de dihydroquinazolinone.
Substitution : Dérivés de quinazolinone substitués avec différents groupes fonctionnels remplaçant l'atome de chlore.
4. Applications de la recherche scientifique
Chimie : Le composé sert de brique de base pour la synthèse de dérivés de quinazolinone plus complexes avec des activités biologiques potentielles.
Biologie : Il a été étudié pour son potentiel en tant qu'inhibiteur enzymatique, ciblant en particulier les kinases et autres enzymes impliquées dans les voies de signalisation cellulaire.
Médecine : Le composé présente des propriétés thérapeutiques potentielles, notamment des activités anti-inflammatoires, anticancéreuses et antimicrobiennes. Il a été exploré comme composé principal pour le développement de nouveaux médicaments.
Industrie : La structure chimique unique du composé le rend utile dans le développement de produits chimiques et de matériaux spécialisés avec des propriétés spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de la 7-Chloro-2-méthyl-3-phénylquinazolin-4(3H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut se lier et inhiber l'activité de certaines enzymes, telles que les kinases, qui jouent un rôle crucial dans la signalisation cellulaire et la régulation.
Voies impliquées : En inhibant ces enzymes, le composé peut moduler diverses voies de signalisation, conduisant à des effets tels qu'une réduction de l'inflammation, une inhibition de la prolifération des cellules cancéreuses et une activité antimicrobienne.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cellular signaling pathways.
Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. It has been explored as a lead compound for the development of new drugs.
Industry: The compound’s unique chemical structure makes it useful in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 7-Chloro-2-methyl-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit the activity of certain enzymes, such as kinases, which play crucial roles in cellular signaling and regulation.
Pathways Involved: By inhibiting these enzymes, the compound can modulate various signaling pathways, leading to effects such as reduced inflammation, inhibition of cancer cell proliferation, and antimicrobial activity.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Méthyl-3-phénylquinazolin-4(3H)-one : Manque l'atome de chlore en position 7.
7-Chloro-3-phénylquinazolin-4(3H)-one : Manque le groupe méthyle en position 2.
7-Chloro-2-méthylquinazolin-4(3H)-one : Manque le groupe phényle en position 3.
Unicité
La 7-Chloro-2-méthyl-3-phénylquinazolin-4(3H)-one est unique en raison de la présence des trois substituants (chlore, méthyle et phényle) sur le noyau quinazolinone. Cette combinaison unique de substituants contribue à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Numéro CAS |
7012-90-0 |
|---|---|
Formule moléculaire |
C15H11ClN2O |
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
7-chloro-2-methyl-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C15H11ClN2O/c1-10-17-14-9-11(16)7-8-13(14)15(19)18(10)12-5-3-2-4-6-12/h2-9H,1H3 |
Clé InChI |
NQGBUMNEHIHLJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


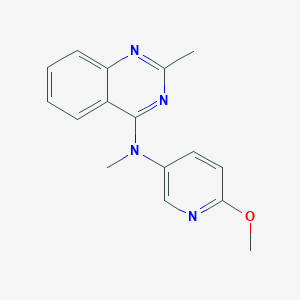

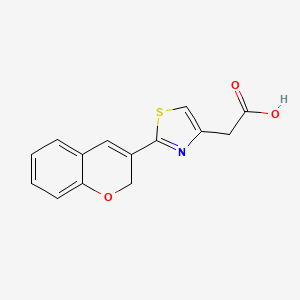
![Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B11848081.png)
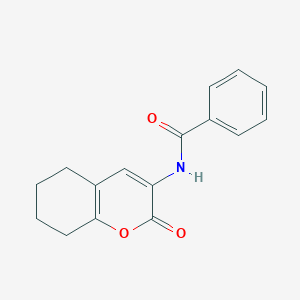
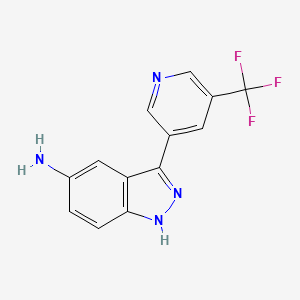
![Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-](/img/structure/B11848119.png)
